molecular formula C19H16ClN3O2 B5089220 PROPAN-2-YL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE

PROPAN-2-YL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE

Cat. No.: B5089220
M. Wt: 353.8 g/mol
InChI Key: MKGBWMDGEIWIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPAN-2-YL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The indoloquinoxaline scaffold is a common structural motif in numerous biologically active compounds, making it a valuable target for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indoloquinoxaline derivatives, including PROPAN-2-YL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE, typically involves condensation reactions. One common method is the reaction of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .

Industrial Production Methods

Industrial production methods for these compounds often rely on scalable synthetic routes that ensure high yields and purity. For example, the use of copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles has been proposed for the reactions of substituted isatins with o-phenylenediamine under microwave irradiation . These methods offer efficient and environmentally friendly alternatives to traditional synthetic routes.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, phenacyl bromide, and various transition-metal catalysts . Reaction conditions often involve the use of solvents such as DMSO and temperatures ranging from room temperature to 40°C .

Major Products

The major products formed from these reactions include various substituted indoloquinoxalines, which exhibit a range of biological activities .

Scientific Research Applications

PROPAN-2-YL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE has numerous applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indoloquinoxaline derivatives such as:

Uniqueness

What sets PROPAN-2-YL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the chloro group at the 9-position and the propan-2-yl ester moiety enhances its ability to interact with biological targets and improves its pharmacokinetic properties .

Properties

IUPAC Name

propan-2-yl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-11(2)25-17(24)10-23-16-8-7-12(20)9-13(16)18-19(23)22-15-6-4-3-5-14(15)21-18/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGBWMDGEIWIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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